4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid
Description
Properties
IUPAC Name |
4-[(2,5-dimethylfuran-3-carbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7-6-9(8(2)16-7)11(15)12-5-3-4-10(13)14/h6H,3-5H2,1-2H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLPGFYQHBOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.
Amide Bond Formation: The furan derivative is then reacted with butyric acid or its derivatives under conditions that promote amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group in the amide bond can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the amide bond can produce 4-aminobutyric acid derivatives.
Scientific Research Applications
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amide bond play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Isomeric Relationship: The first two compounds share the same molecular formula (C₁₁H₁₅NO₄) but differ structurally. The target compound has a furan-based amide at C4 of butyric acid, while the second features a dimethoxyphenyl-substituted amino group at C3 of propanoic acid. This positional and functional divergence classifies them as structural isomers, which may exhibit distinct solubility, reactivity, or biological activity .
Substituent Effects: The third compound (CAS: 318466-02-3) introduces a methylsulfanyl (-SCH₃) group at C4 and shifts the amide-linked furan to C3.
Physicochemical and Functional Implications
- Solubility: The target compound’s carboxylic acid group confers water solubility, but the lipophilic furan may reduce it compared to the dimethoxyphenyl analog, which has polar methoxy groups. The methylsulfanyl derivative likely has the lowest aqueous solubility due to its nonpolar sulfur moiety.
- Stability: The methylsulfanyl group in the third compound may confer oxidative sensitivity, whereas the furan and dimethoxyphenyl groups in the others are relatively stable under standard conditions (room temperature storage noted for CAS: 318466-02-3 ).
Biological Activity
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is CHNO with a molecular weight of 225.24 g/mol. The synthesis typically involves the formation of the furan ring through cyclization reactions, followed by amide bond formation with butyric acid derivatives using coupling agents such as DCC (dicyclohexylcarbodiimide) .
The biological activity of this compound is believed to arise from its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. The furan moiety plays a crucial role in modulating these interactions, potentially enhancing the compound's binding affinity to biological macromolecules .
Antioxidant Properties
Research indicates that derivatives of furan compounds exhibit significant antioxidant activities. For example, studies have shown that furan derivatives can scavenge free radicals and reduce oxidative stress markers in various biological systems .
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
Furan derivatives have demonstrated antimicrobial properties against various pathogens. For instance, certain furan-based compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for these compounds often fall within clinically relevant ranges, indicating their potential as therapeutic agents.
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of furan derivatives on human lung cancer cell lines (A549, HCC827). The results indicated that these compounds could inhibit cell proliferation significantly. The mechanism was linked to the induction of apoptosis via DNA binding and inhibition of DNA-dependent enzymes .
Case Study 2: In Vivo Efficacy
In vivo studies using immunosuppressed rat models demonstrated that certain furan derivatives effectively reduced the burden of opportunistic infections like Pneumocystis carinii. These findings highlight the potential for these compounds in treating infections in immunocompromised patients .
Data Table: Summary of Biological Activities
Q & A
Q. How can the purity and stability of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid be validated during synthesis?
- Methodological Answer : Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. For example, thermal stability can be evaluated by heating the compound to 40–60°C for 72 hours and monitoring decomposition via mass spectrometry (MS) . Impurity profiling should follow pharmacopeial guidelines, such as those outlined for related carboxylic acid derivatives (e.g., ≤0.1% unidentified impurities) .
Q. What are the recommended synthetic routes for preparing this compound?
- Methodological Answer : A two-step synthesis is typical:
Step 1 : Coupling 2,5-dimethylfuran-3-carboxylic acid with 4-aminobutyric acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C.
Step 2 : Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol .
Key parameters:
| Parameter | Optimal Condition |
|---|---|
| Reaction Temp. | 0–5°C |
| Catalyst | EDC/HOBt |
| Yield | ~65–75% |
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) resolves enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography (if single crystals are obtainable) confirms absolute configuration. For related amino acid derivatives, resolution of epimers requires strict control of chromatographic conditions (e.g., acetonitrile/water gradients) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, solvent effects). To address this:
- Standardize bioassays using common reference compounds (e.g., positive controls for cytotoxicity or enzyme inhibition).
- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate across multiple cell lines.
- Validate target engagement via molecular docking studies using crystallographic data from related furanamide derivatives .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : SAR studies require:
Analog Synthesis : Modify the furan ring (e.g., halogenation at C2/C5) or replace the butyric acid moiety with cyclic analogs.
Biological Testing : Screen analogs for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., kinases).
Computational Modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with activity .
Example SAR Table:
| Modification | Activity Trend |
|---|---|
| 2,5-DiCl-furan | ↑ Cytotoxicity |
| β-Alanine replacement | ↓ Solubility |
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are ideal for preliminary ADME studies:
- Oral Bioavailability : Administer 10 mg/kg and measure plasma concentration via LC-MS/MS.
- Metabolic Stability : Incubate with liver microsomes to identify major metabolites.
- Blood-Brain Barrier Penetration : Use in situ perfusion techniques or brain-to-plasma ratio calculations .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous buffers?
- Methodological Answer : Solubility variations may stem from:
- pH Dependency : The carboxylic acid group (pKa ~4.5) ionizes above pH 5, enhancing solubility.
- Counterion Effects : Sodium or hydrochloride salts improve solubility compared to free acid forms.
- Crystallinity : Amorphous forms (prepared via lyophilization) dissolve faster than crystalline forms .
Experimental Design Considerations
Q. How should researchers design dose-ranging studies for this compound in neuropharmacology applications?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
